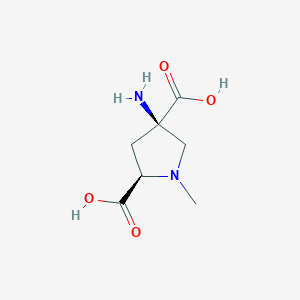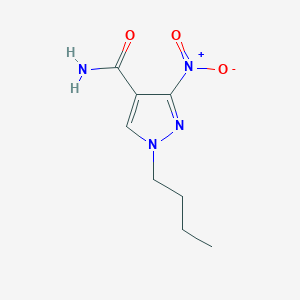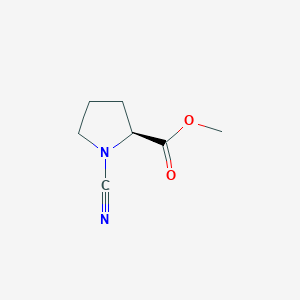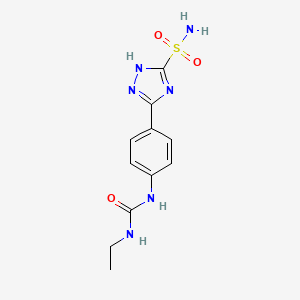
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- typically involves multi-step reactions. One common method includes the reaction of 1H-1,2,4-triazole-3-sulfonamide with 4-(3-ethylureido)phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-sulfonamide: A simpler derivative with similar chemical properties.
1,2,3-Triazole Derivatives: Compounds with a different arrangement of nitrogen atoms in the ring but similar reactivity.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with varying substituents.
Uniqueness
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- stands out due to its unique combination of the triazole ring and sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
4922-95-6 |
|---|---|
Molecular Formula |
C11H14N6O3S |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H14N6O3S/c1-2-13-10(18)14-8-5-3-7(4-6-8)9-15-11(17-16-9)21(12,19)20/h3-6H,2H2,1H3,(H2,12,19,20)(H2,13,14,18)(H,15,16,17) |
InChI Key |
MLGPNLVHULUZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


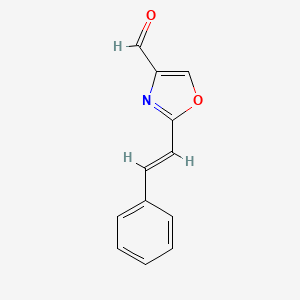
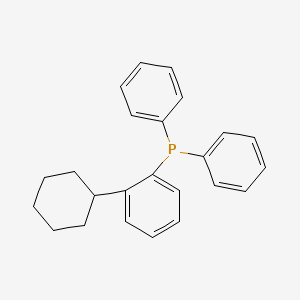
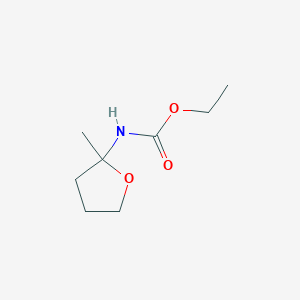

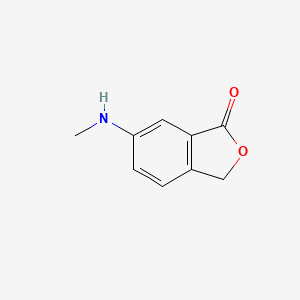

![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
